Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-
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Overview
Description
Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a reaction between α-bromoketones and 2-aminopyridine under mild and metal-free conditions.
Coupling with the Phenyl Group: The final step involves coupling the piperidine and pyridine rings with a phenyl group through a dehydrogenative reaction promoted by I2 and TBHP.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the substituents on the piperidine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have a different core structure.
Uniqueness
Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- is unique due to its combination of a piperidine ring, a pyridine ring, and a phenyl group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
1443-41-0 |
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Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C21H27N3O/c1-2-21(25)24(19-6-4-3-5-7-19)20-11-16-23(17-12-20)15-10-18-8-13-22-14-9-18/h3-9,13-14,20H,2,10-12,15-17H2,1H3 |
InChI Key |
IQLIHSOTFMGXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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